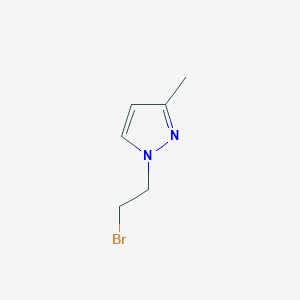

1-(2-bromoethyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQHQMRXJRIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587968 | |

| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724704-85-2 | |

| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyrazole Building Block

An In-depth Technical Guide to 1-(2-bromoethyl)-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including Pfizer's Celecoxib (Celebrex) and Bayer's Riociguat.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns make it an attractive core for designing novel therapeutic agents.[1][3] This guide focuses on a particularly strategic derivative: This compound .

This molecule is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. It combines the pharmacologically relevant 3-methyl-pyrazole core with a reactive 2-bromoethyl side chain at the N1 position. This bromoethyl group acts as a versatile chemical handle, allowing for the covalent attachment of the pyrazole moiety to a wide array of molecular scaffolds through nucleophilic substitution. Understanding the synthesis, reactivity, and chemical properties of this compound is crucial for leveraging its full potential in the creation of complex molecular architectures and novel chemical entities.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of reproducible science. The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and structural confirmation.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 180333-11-9 | Supplier Data |

| Molecular Formula | C₆H₉BrN₂ | Calculated |

| Molecular Weight | 189.06 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid/solid | Supplier Data |

| Boiling Point | ~80-82 °C at 2 Torr (for 1-(2-bromoethyl)-1H-pyrazole)[4] | Literature Data |

| Density | ~1.5 g/mL (estimated) | N/A |

| Storage | Store at 2-8°C, under inert atmosphere | Supplier Data |

Spectroscopic Signature for Structural Verification

The identity and purity of this compound are unequivocally confirmed by spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected signals include two triplets corresponding to the adjacent methylene (-CH₂-) groups of the bromoethyl chain, a singlet for the methyl (-CH₃) protons, and two distinct signals (typically doublets) for the protons at the C4 and C5 positions of the pyrazole ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), which is the definitive isotopic signature of a molecule containing a single bromine atom.

Synthesis: N-Alkylation of 3-Methylpyrazole

The most direct and widely employed route to synthesize this compound is the N-alkylation of 3-methylpyrazole with a suitable 2-bromoethylating agent, typically 1,2-dibromoethane.

Mechanistic Rationale and Regioselectivity

The underlying mechanism involves the deprotonation of the pyrazole's N-H proton by a base. This generates a nucleophilic pyrazole anion, which subsequently attacks the electrophilic carbon of the 1,2-dibromoethane in a classic Sₙ2 reaction.

A critical consideration in the alkylation of an asymmetrically substituted pyrazole like 3-methylpyrazole is regioselectivity . The reaction can, and often does, produce a mixture of two regioisomers: the desired 1,3-substituted product and the 1,5-substituted isomer (1-(2-bromoethyl)-5-methyl-1H-pyrazole).[5] The ratio of these isomers is influenced by steric hindrance and the specific reaction conditions (base, solvent, temperature). The methyl group at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N1 of the 5-methyl tautomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).[6]

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the stirred suspension. The large excess is crucial to minimize the competing dialkylation reaction, which would form 1,2-di(pyrazol-1-yl)ethane.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, which will likely contain both regioisomers and unreacted 1,2-dibromoethane, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the N-alkylation of 3-methylpyrazole.

Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from its dual reactivity. The bromoethyl side chain and the pyrazole ring offer orthogonal reaction possibilities.

Reactions at the Bromoethyl Group: The Electrophilic Handle

The primary alkyl bromide is a potent electrophile, highly susceptible to Sₙ2 reactions . This allows for the straightforward introduction of the 3-methyl-pyrazole moiety onto any nucleophile-containing molecule.

-

N-Alkylation: Reaction with primary or secondary amines yields substituted ethylamines, a common structural motif in pharmaceuticals.

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base forms ether linkages.

-

S-Alkylation: Reaction with thiols readily produces thioethers.

-

Other Nucleophiles: Carboxylates, azides, and other carbon or heteroatom nucleophiles can also be employed to forge new bonds.

Reactions of the Pyrazole Ring: The Aromatic Core

The pyrazole ring itself is an aromatic system. While the N1 position is blocked by the bromoethyl group, the carbon atoms of the ring can still participate in reactions.[7]

-

Electrophilic Aromatic Substitution: The ring can undergo reactions such as nitration, sulfonation, and halogenation. These substitutions occur preferentially at the C4 position, which is electronically activated and sterically accessible.

-

Metal Coordination: The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole ring to act as a ligand for various transition metals, opening applications in catalysis and materials science.[8]

Reactivity Map

Caption: Key reactive pathways of the title compound.

Applications in Drug Discovery and Chemical Biology

The unique combination of a proven pharmacophore and a reactive linker makes this compound a high-value tool for researchers.

-

Scaffold Decoration: It is an ideal reagent for attaching the 3-methyl-pyrazole scaffold to a larger core molecule during lead optimization. This allows for rapid exploration of structure-activity relationships (SAR) by probing the steric and electronic requirements of a biological target.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits the profile of a molecular fragment. The bromoethyl group provides a clear vector for "fragment growing" or "fragment linking" campaigns, where small, weakly binding fragments are elaborated into more potent drug candidates.

-

Synthesis of Chemical Probes: The ability to easily link the pyrazole core to other molecules makes it suitable for developing chemical probes, such as biotinylated or fluorescently-labeled ligands, to study the function and localization of target proteins.

Safety and Handling

As with any reactive chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: Based on data for the closely related 1-(2-bromoethyl)-1H-pyrazole, this compound should be treated as a hazardous substance. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10][11]

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that provides a direct and efficient bridge between the foundational chemistry of heterocycles and the applied science of drug discovery. Its predictable reactivity, coupled with the pharmacological significance of its core structure, ensures its continued relevance as a valuable tool for scientists and researchers aiming to construct the next generation of complex, biologically active molecules.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- A Review on Structural, Physical, Chemical Properties and Biological Activities of Pyrazole.International Journal for Research in Applied Science & Engineering Technology.

- 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2.

- 3-Methylpyrazole | C4H6N2.

- 1-(2-bromoethyl)-1H-pyrazole | CAS 119291-22-4.Santa Cruz Biotechnology.

- Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry.

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- Safety Data Sheet for 5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide.

- ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED.

- 3-Bromo-1-methyl-1H-pyrazole.Sigma-Aldrich.

- ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY.

- 1-(2-bromo-ethyl)-1h-pyrazole.ChemicalBook.

- Optimizing reaction conditions for the N-alkyl

- 1-(2-Bromoethyl)-1H-pyrazole AldrichCPR.Sigma-Aldrich.

- Safety Data Sheet: Pyrazole.Thermo Fisher Scientific.

- Pyrazole synthesis.Organic Chemistry Portal.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.Arkivoc.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Pyrazole(288-13-1) 1H NMR spectrum.ChemicalBook.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Pyrazole - Safety D

- Safety D

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- N-alkylation method of pyrazole.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.Journal of Chemical and Pharmaceutical Research.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.

- A Review on Pyrazole chemical entity and Biological Activity.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.The Royal Society of Chemistry.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijraset.com [ijraset.com]

- 4. 1-(2-BROMO-ETHYL)-1H-PYRAZOLE CAS#: 119291-22-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure, Synthesis, and Utility of 1-(2-bromoethyl)-3-methyl-1H-pyrazole for Pharmaceutical Research

Abstract

This technical guide provides an in-depth examination of 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. This document details the molecular structure, physicochemical properties, and a robust synthetic protocol for this compound. Furthermore, it offers a comprehensive analysis of its structural elucidation through modern spectroscopic techniques, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the synthesis of novel pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the unique attributes of this functionalized pyrazole intermediate.

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design. The versatility of the pyrazole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This has led to a wide array of approved pharmaceuticals across various therapeutic areas, including anti-inflammatory agents like Celecoxib, antipsychotics, and analgesics. The incorporation of a pyrazole moiety can enhance binding affinity to biological targets, improve metabolic profiles, and confer desirable physicochemical characteristics to a lead compound. The subject of this guide, this compound, is a prime example of a functionalized intermediate designed for the efficient incorporation of this valuable scaffold into more complex molecules.

Compound Profile: this compound

A precise understanding of a compound's fundamental properties is critical for its application in synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identity and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 724704-85-2 | [1] |

| Molecular Formula | C₆H₉BrN₂ | [1] |

| Molecular Weight | 189.05 g/mol | [2] |

| SMILES | CC1=CC=NN1CCBr | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties (Predicted)

Quantitative data for this specific molecule is not widely published. The following properties are estimated based on closely related analogs, such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole[2]. These values serve as a practical guide for experimental design.

| Property | Predicted Value | Rationale / Analog Source |

| Appearance | Colorless to pale yellow liquid/solid | General observation for similar compounds |

| Boiling Point | ~220-235 °C at 760 mmHg | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (225.9°C)[2] |

| Density | ~1.45 - 1.55 g/cm³ | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.49g/cm³)[2] |

| Flash Point | ~90 °C | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (90.4°C)[2] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to this compound is the N-alkylation of 3-methyl-1H-pyrazole. The alkylation of unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 isomers[3]. However, studies on similar systems show that reaction conditions can be optimized to favor the desired N1-substituted product[4][5].

Rationale for Synthetic Strategy

The chosen protocol involves the reaction of 3-methyl-1H-pyrazole with an excess of 1,2-dibromoethane in the presence of a weak base.

-

Choice of Alkylating Agent: 1,2-dibromoethane serves as a readily available and effective two-carbon electrophile. Using it in excess helps to minimize the formation of dimeric byproducts where a single pyrazole molecule reacts at both ends of the dibromoethane.

-

Role of the Base: A base such as potassium carbonate (K₂CO₃) is essential. It deprotonates the N-H of the pyrazole ring, generating the more nucleophilic pyrazolate anion, which then attacks the electrophilic carbon of the 1,2-dibromoethane. A weak base is preferred to avoid side reactions.

-

Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) is ideal. It effectively dissolves the reagents and stabilizes the charged intermediates without participating in the reaction.

Proposed Synthetic Workflow

Sources

- 1. This compound,724704-85-2 [rovathin.com]

- 2. Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to the Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-bromoethyl)-3-methyl-1H-pyrazole is a key building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient N-alkylation pathway of 3-methylpyrazole with 1,2-dibromoethane. It delves into the mechanistic underpinnings of the reaction, explores critical process parameters, and offers a detailed, field-proven experimental protocol. Furthermore, this document addresses the significant challenge of regioselectivity in pyrazole alkylation and discusses methods for purification and characterization of the final product. Safety considerations associated with the handling of the reagents are also highlighted to ensure safe laboratory practices.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its reactive bromoethyl side chain, serves as a versatile intermediate for further chemical transformations, making its efficient and selective synthesis a topic of significant interest to the scientific community.

This technical guide aims to provide a detailed and practical resource for the synthesis of this important compound. By combining theoretical principles with actionable experimental details, we endeavor to equip researchers with the knowledge necessary to successfully and safely produce this compound in a laboratory setting.

The Synthetic Pathway: N-Alkylation of 3-Methylpyrazole

The most common and direct route to this compound involves the N-alkylation of 3-methylpyrazole with an excess of 1,2-dibromoethane in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism and Regioselectivity

The alkylation of unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, can theoretically lead to two regioisomeric products: this compound and 1-(2-bromoethyl)-5-methyl-1H-pyrazole. The tautomeric nature of the pyrazole ring means that both nitrogen atoms can act as nucleophiles.[3][4] The regioselectivity of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the choice of base, the solvent, and the reaction temperature.[4][5][6]

In the case of 3-methylpyrazole, the methyl group exerts a steric hindrance effect, which can influence the approach of the alkylating agent. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. However, electronic effects also play a role, and the outcome is often a mixture of isomers that may require separation.[3][4]

Figure 1. General reaction scheme for the N-alkylation of 3-methylpyrazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Methylpyrazole | C4H6N2 | 82.10 | 1453-58-3 |

| 1,2-Dibromoethane | C2H4Br2 | 187.86 | 106-93-4 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |

| Acetonitrile (CH3CN) | CH3CN | 41.05 | 75-05-8 |

| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | 75-09-2 |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |

Step-by-Step Procedure

A procedure analogous to the synthesis of similar substituted pyrazoles can be adapted.[7]

-

Reaction Setup: To a solution of 3-methylpyrazole (10 mmol) in dry acetonitrile (30 mL), add potassium carbonate (40 mmol).

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (20 mmol) to the reaction mixture.

-

Reaction: Reflux the mixture overnight with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Extraction: Pour the filtrate into brine (200 mL) and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure on a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is often a good starting point. The purification of pyrazoles can also be achieved by crystallization of their acid addition salts.[8]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and regiochemistry of the product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups.

Safety Considerations

It is imperative to handle the reagents involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

1,2-Dibromoethane: This substance is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[9][10][11][12] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10] Ingestion can be fatal due to organ damage.[9] Long-term exposure may affect the male reproductive system.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

3-Methylpyrazole: While less hazardous than 1,2-dibromoethane, it should still be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Potassium Carbonate: Can cause skin and eye irritation.

-

Solvents: Acetonitrile and dichloromethane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Conclusion

The N-alkylation of 3-methylpyrazole with 1,2-dibromoethane provides a reliable and scalable pathway for the synthesis of this compound. Understanding the reaction mechanism, particularly the factors influencing regioselectivity, is crucial for optimizing the reaction conditions to favor the desired isomer. The detailed experimental protocol and safety guidelines presented in this technical guide are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate, thereby supporting further research and development in the fields of medicinal chemistry and materials science.

References

[3] Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: ) [4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: ) [14] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: ) [5] Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study - Portal de recerca UAB. (URL: ) [6] Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (URL: ) [15] Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: ) [16] Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... - ResearchGate. (URL: ) [17] 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem. (URL: ) [7] Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC - NIH. (URL: ) [18] Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. (URL: ) [9] 1,2-DIBROMOETHANE. (URL: ) [19] 194 recent advances in the synthesis of new pyrazole derivatives. (URL: ) [20] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (URL: ) 1,2-dibromoethane - Incident management - GOV.UK. (URL: ) [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: ) Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: ) [21] Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (URL: ) [11] 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS - Loba Chemie. (URL: ) [22] 1-(2-Bromoethyl)-1H-pyrazole | 119291-22-4 - J&K - J&K Scientific. (URL: ) [13] HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI. (URL: ) [12] Material Safety Data Sheet - Spectrum Chemical. (URL: ) [23] ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (URL: ) [24] 1-(2-bromoethyl)-1H-pyrazole | CAS 119291-22-4 | SCBT. (URL: ) [8] WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL: ) [25] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. (URL: ) [2] Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: ) 1-(2-Bromoethyl)-1H-pyrazole AldrichCPR | Sigma - Sigma-Aldrich. (URL: ) [26] 1023299-43-5|1-(2-Bromoethyl)-4-methyl-1H-pyrazole - BLDpharm. (URL: ) [27] Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (URL: ) [28] 4 - Organic Syntheses Procedure. (URL: ) [29] Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - ResearchGate. (URL: ) [30] ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - КиберЛенинка. (URL: ) [31] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: )

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 9. dhss.delaware.gov [dhss.delaware.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. societachimica.it [societachimica.it]

- 20. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 21. jocpr.com [jocpr.com]

- 22. jk-sci.com [jk-sci.com]

- 23. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 24. scbt.com [scbt.com]

- 25. researchgate.net [researchgate.net]

- 26. 1023299-43-5|1-(2-Bromoethyl)-4-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 27. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. researchgate.net [researchgate.net]

- 30. cyberleninka.ru [cyberleninka.ru]

- 31. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(2-bromoethyl)-3-methyl-1H-pyrazole

Introduction

1-(2-bromoethyl)-3-methyl-1H-pyrazole (CAS 724704-85-2) is a substituted pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, and the presence of a reactive bromoethyl group allows for further functionalization, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The unambiguous structural confirmation of this compound is paramount for its application in any synthetic workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for the comprehensive characterization of this molecule. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous structures. Furthermore, it provides detailed experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The logical workflow for the characterization of this compound is outlined below. It begins with the synthesis of the molecule, followed by purification and subsequent analysis by various spectroscopic methods to confirm its identity and purity.

Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~6.0 | d | ~2.0 |

| H-5 | ~7.3 | d | ~2.0 |

| N-CH₂ | ~4.4 | t | ~6.5 |

| CH₂-Br | ~3.7 | t | ~6.5 |

| C₃-CH₃ | ~2.3 | s | - |

Causality behind Predictions:

-

H-4 and H-5: The protons on the pyrazole ring are in the aromatic region. H-5 is typically downfield compared to H-4 due to the deshielding effect of the adjacent nitrogen atom (N1). The coupling between them is a characteristic small vicinal coupling in pyrazoles.

-

N-CH₂ and CH₂-Br: The methylene protons adjacent to the pyrazole nitrogen (N-CH₂) are deshielded and appear at a lower field than the methylene protons adjacent to the bromine atom (CH₂-Br). Both are expected to be triplets due to coupling with each other.

-

C₃-CH₃: The methyl protons are attached to the pyrazole ring and are expected to appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~148 |

| C-5 | ~138 |

| C-4 | ~106 |

| N-CH₂ | ~50 |

| CH₂-Br | ~30 |

| C₃-CH₃ | ~13 |

Causality behind Predictions:

-

C-3 and C-5: These are sp² hybridized carbons of the pyrazole ring and are found in the aromatic region of the spectrum. C-3, bearing the methyl group, and C-5 are typically the most downfield.

-

C-4: This sp² carbon of the pyrazole ring is generally the most upfield of the ring carbons.

-

N-CH₂ and CH₂-Br: These are sp³ hybridized carbons of the ethyl chain. The carbon attached to the nitrogen is more deshielded than the one attached to the bromine.

-

C₃-CH₃: This is a typical sp³ hybridized methyl carbon and will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Data Acquisition:

-

Use a 300 or 500 MHz NMR spectrometer.

-

Acquire the spectrum with a spectral width of 10-15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).

-

Use a spectral width of 200-250 ppm.

-

Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H stretch | Pyrazole ring |

| 3000-2850 | C-H stretch | Aliphatic (ethyl and methyl) |

| ~1600, ~1500 | C=N, C=C stretch | Pyrazole ring |

| 1470-1450 | C-H bend | Aliphatic (CH₂) |

| 1370-1350 | C-H bend | Aliphatic (CH₃) |

| 1300-1150 | C-H wag | Alkyl halide (CH₂-Br) |

| 850-550 | C-Br stretch | Alkyl bromide |

Causality behind Predictions:

-

The spectrum will be dominated by C-H stretching vibrations from both the aromatic pyrazole ring and the aliphatic methyl and ethyl groups.[3]

-

The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1600-1500 cm⁻¹ region.

-

The presence of the bromoethyl group will be indicated by the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum.[4]

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, is ideal.

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be analyzed as a KBr pellet or, more conveniently, using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Place the sample on the ATR crystal or in the beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good quality spectrum.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 188/190 | Molecular ion [M]⁺• (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 109 | [M - Br]⁺ |

| 81 | [M - CH₂CH₂Br]⁺ (Pyrazole-CH₃) |

| 67 | [M - CH₂CH₂Br - N₂]⁺ |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak is expected to be a doublet with a mass-to-charge ratio (m/z) of 188 and 190, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately equal abundance. This isotopic signature is a key identifier for a bromine-containing compound.

-

Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways include the loss of a bromine radical to give a peak at m/z 109, and the cleavage of the entire bromoethyl side chain to yield the 3-methyl-1H-pyrazolyl cation at m/z 81. Further fragmentation of the pyrazole ring can also occur.

Predicted Fragmentation Pathway

Figure 2: Predicted major fragmentation pathway for this compound in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of small organic molecules. This could be a standalone instrument or coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: The purified sample can be introduced directly via a solids probe or, if volatile, through the GC inlet.

-

Data Acquisition:

-

The sample is ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the bromine isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is essential for its unequivocal identification and quality control. This guide provides a detailed predictive framework for the expected spectroscopic data, rooted in fundamental principles and comparison with related structures. The outlined experimental protocols offer a robust methodology for obtaining high-quality data. By combining these techniques, researchers and drug development professionals can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. Retrieved January 21, 2026, from [Link].

-

Chemchart. (n.d.). 1,3-Dimethylpyrazole (694-48-4). Retrieved January 21, 2026, from [Link]

-

Nuoxing. (n.d.). This compound,724704-85-2. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - CL(10:0/10:0/13:0/i-22:0) GC-MS (Non-derivatized) - 70eV, Positive (HMDB0124714). Retrieved January 21, 2026, from [Link]

-

Smith, B. C. (2021). The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Carbamazepine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014704). Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved January 21, 2026, from [Link]

Sources

Purity and characterization of 1-(2-bromoethyl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Purity and Characterization of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole

Foreword: The Unseen Pillar of Drug Discovery

In the landscape of pharmaceutical research and development, the molecules that often receive the least public attention are the most foundational. This compound is one such molecule—a versatile heterocyclic building block. Its true value is not in its therapeutic effect, but in its role as a precursor, a scaffold upon which complex, life-changing drug candidates are built. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The integrity of any drug development program hinges on the quality of its starting materials. An impurity, an isomer, or a structural misidentification at this early stage can have cascading and costly consequences, invalidating years of research.

This guide provides a comprehensive, field-proven framework for establishing the purity, identity, and overall quality of this compound. It is designed for the practicing researcher, scientist, and drug development professional, moving beyond mere procedural lists to explain the causality behind our analytical choices.

The Synthetic Landscape and Anticipating Impurities

A robust characterization strategy begins with understanding the compound's origin. The most common and direct route to this compound is the N-alkylation of 3-methyl-1H-pyrazole, typically with an excess of 1,2-dibromoethane in the presence of a base.

While seemingly straightforward, this reaction presents several potential pitfalls that define our impurity profile:

-

Isomeric Impurities : The N-alkylation of an unsymmetrical pyrazole like 3-methyl-1H-pyrazole can yield two regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted isomer (1-(2-bromoethyl)-5-methyl-1H-pyrazole). Their similar physical properties can make separation challenging.

-

Unreacted Starting Materials : Incomplete reactions can leave residual 3-methyl-1H-pyrazole and 1,2-dibromoethane.

-

Over-alkylation Products : The newly formed product can react with another molecule of 3-methyl-1H-pyrazole to form a dimeric impurity.

-

Elimination Byproducts : Under basic conditions, the bromoethyl group can undergo elimination to form 1-vinyl-3-methyl-1H-pyrazole. This is a known reaction pathway for 1-(2-haloethyl)pyrazoles.[3][4]

Understanding this impurity profile is not an academic exercise; it dictates our choice of purification and analytical techniques. We are not just looking for the presence of our target compound; we are actively hunting for its most likely contaminants.

Purification: A Self-Validating Approach

The goal of purification is to isolate the target compound from the impurities identified above. The choice of method is critical and should be guided by the scale of the synthesis and the nature of the impurities.

Liquid-Liquid Extraction

Following the reaction, a standard aqueous workup is the first line of defense.[5] The crude reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine. This step removes inorganic salts (the byproduct of the base and HBr) and highly polar starting materials.

Flash Column Chromatography

For removing isomers and other organic impurities, flash column chromatography is the most powerful tool.[5][6][7]

Causality Behind the Protocol:

-

Stationary Phase : Silica gel is the standard choice. However, pyrazoles are basic heterocycles and can interact strongly with the acidic silica surface, leading to peak tailing and potential product loss. To mitigate this, the silica gel can be deactivated by pre-treating the slurry with a small amount of a tertiary amine, such as triethylamine (~1% v/v in the eluent).[8]

-

Mobile Phase (Eluent) : A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The non-polar starting materials will elute first, followed by the desired product, and then more polar impurities. The isomeric byproduct, if present, will likely have a very similar retention factor (Rf), requiring a slow, shallow gradient for effective separation.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation : Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (1 mL per 100 g of silica) if deactivation is required.[8]

-

Column Packing : Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading : Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution : Begin elution with the initial non-polar mobile phase.

-

Gradient : Gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate content by 5% every two column volumes).

-

Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

If the product is a solid and has a high degree of purity (>95%) after chromatography, recrystallization can be an excellent final polishing step.

Causality Behind the Protocol:

-

Solvent Choice : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] For N-alkylated pyrazoles, solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures are often effective starting points. The principle is that the desired compound will crystallize out upon cooling, while the impurities remain dissolved in the mother liquor.

The Analytical Gauntlet: A Multi-Technique Characterization

No single analytical technique is sufficient to definitively establish the identity and purity of a compound. A self-validating system relies on the orthogonal application of multiple techniques, where the strengths of one method compensate for the weaknesses of another.

Caption: Integrated workflow for purity and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, we use both ¹H and ¹³C NMR.

Expertise & Causality:

-

¹H NMR : This technique confirms the presence of all proton environments and their connectivity. The key diagnostic signals are the two triplets for the ethyl bridge protons, which should show coupling to each other. Crucially, the chemical shift of the pyrazole ring protons (H4 and H5) can distinguish between the desired 1,3-isomer and the undesired 1,5-isomer.

-

¹³C NMR : This provides a count of the unique carbon atoms, confirming the overall carbon skeleton.

Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~2.2 | ~11 | Singlet in ¹H NMR. |

| -N-CH₂ -CH₂-Br | ~4.4 (t, J ≈ 6 Hz) | ~50 | Triplet, coupled to the adjacent CH₂. |

| -N-CH₂-CH₂ -Br | ~3.7 (t, J ≈ 6 Hz) | ~30 | Triplet, coupled to the adjacent CH₂. |

| Pyrazole CH (C4) | ~6.1 (d, J ≈ 2 Hz) | ~106 | Doublet, coupled to H5. |

| Pyrazole CH (C5) | ~7.4 (d, J ≈ 2 Hz) | ~129 | Doublet, coupled to H4. |

| Pyrazole C -CH₃ (C3) | - | ~140 | Quaternary carbon. |

Note: These are predicted values based on standard pyrazole spectra and substituent effects.[9][10] Actual values may vary based on solvent and instrument.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[11]

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the ¹H signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with predicted values and known data for similar pyrazole structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing the presence of volatile impurities and confirming the molecular weight of the main component.

Expertise & Causality:

-

Gas Chromatography (GC) separates compounds based on their volatility and interaction with the GC column stationary phase. This is excellent for detecting residual starting materials like 1,2-dibromoethane.

-

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the eluting compounds. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the target compound (C₆H₉BrN₂ ≈ 189.00 g/mol for ⁷⁹Br isotope, 191.00 for ⁸¹Br isotope). The characteristic isotopic pattern of bromine (a ~1:1 ratio for ⁷⁹Br and ⁸¹Br) is a critical confirmation point.[12] The fragmentation pattern can also provide structural clues.[13] It is important to note that positional isomers often have very similar mass spectra, making chromatographic separation essential for their distinction.[14]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection : Inject 1 µL of the solution into the GC-MS system.

-

GC Separation : Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate compounds by boiling point.

-

MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Data Analysis : Identify the peak corresponding to the product. Confirm its molecular weight from the molecular ion peak and the bromine isotopic pattern. Analyze other peaks for potential impurities by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

While GC-MS is excellent for volatile compounds, HPLC is the gold standard for the quantitative purity assessment of non-volatile or thermally sensitive compounds. A Reverse-Phase HPLC (RP-HPLC) method is most suitable.

Expertise & Causality:

-

Methodology : In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity. This provides an orthogonal separation mechanism to GC.

-

Purity Calculation : Using a UV detector, the peak area of the main component can be compared to the total area of all peaks to calculate the purity as a percentage (Area %). This is a robust and reproducible method for quality control.

Experimental Protocol: RP-HPLC Purity Method

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules.[15] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA improves peak shape for basic compounds like pyrazoles.[16] |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for RP-HPLC. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[15] |

| Detection | UV at 210 nm | Pyrazole rings have a UV absorbance in the low UV range. |

| Injection Volume | 10 µL | Standard injection volume. |

Final Validation: Elemental Analysis

As a final, absolute confirmation, elemental analysis provides the percentage composition of C, H, and N in the sample.

Trustworthiness:

This technique provides a fundamental check on the compound's empirical formula. The experimentally determined percentages should match the theoretical values for C₆H₉BrN₂ within a narrow margin of error (typically ±0.4%). A significant deviation indicates the presence of a persistent impurity or an incorrect structural assignment.

Theoretical Composition for C₆H₉BrN₂:

-

C : 38.12%

-

H : 4.80%

-

N : 14.82%

Conclusion

Establishing the quality of a foundational building block like this compound is a non-negotiable prerequisite for successful drug discovery. A rigorous, multi-faceted approach is essential. By understanding the potential synthetic byproducts, employing robust purification strategies, and leveraging the orthogonal strengths of NMR, MS, and HPLC, researchers can ensure the integrity of their starting material. This diligent characterization builds a foundation of trust and scientific validity that underpins the entire research and development pipeline.

References

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

National Institutes of Health. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-bromoethyl)-1H-pyrazole. Retrieved from [Link]

-

International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

-

MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

-

RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ACS Publications. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

MDPI. (2021). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

-

HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcpa.in [ijcpa.in]

- 16. discovery.researcher.life [discovery.researcher.life]

Harnessing the Bromoethyl Group in Pyrazole Scaffolds: A Guide to Synthetic Strategy and Mechanistic Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and structural versatility make it a favored building block in drug discovery. When functionalized with a bromoethyl group, the pyrazole scaffold is transformed into a highly versatile intermediate, where the bromoethyl moiety acts as a reactive handle for extensive molecular elaboration.

This guide provides a detailed exploration of the reactivity of the bromoethyl group appended to a pyrazole core. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of the key transformations—nucleophilic substitution and elimination—and explain the causal relationships between reaction conditions and outcomes. By understanding how to control these competing pathways, researchers can strategically leverage bromoethyl pyrazole derivatives to construct complex molecular architectures with precision and efficiency.

The Bromoethyl Pyrazole: A Profile in Reactivity

The chemical behavior of a 1-(2-bromoethyl)-1H-pyrazole is governed by the interplay between the aromatic heterocycle and the alkyl halide side chain. The pyrazole ring's two adjacent nitrogen atoms create a specific electronic environment, but the primary reactivity locus for the transformations discussed here is the bromoethyl group itself.[5]

-

Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom, making it a prime target for nucleophilic attack.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.

-

Beta-Hydrogens: The hydrogens on the carbon adjacent to the C-Br bond (the β-hydrogens) are acidic enough to be removed by a strong base, initiating an elimination pathway.

These features give rise to two dominant and often competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

The Workhorse Reaction: Nucleophilic Substitution (Sₙ2)

The most common and synthetically valuable reaction of bromoethyl pyrazoles is nucleophilic substitution. This pathway allows for the direct attachment of a wide variety of functional groups, making it a powerful tool for building molecular diversity. The bromoethyl group serves as an effective alkylating agent for various nucleophiles.[6]

Mechanism: The Sₙ2 reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group. This process inverts the stereochemistry at the carbon center, although this is not relevant for the achiral bromoethyl group.

The key to a successful Sₙ2 reaction is to maximize the reactivity of the nucleophile while minimizing the competing E2 elimination. This is achieved through careful selection of the nucleophile, solvent, and temperature.

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, azides, and the salts of phenols or carboxylic acids. Strong, non-bulky nucleophiles are ideal for the Sₙ2 pathway.

-

The Solvent's Critical Role: Polar aprotic solvents like DMF, DMSO, or acetonitrile are the solvents of choice.[6] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself. This "naked" nucleophile is significantly more reactive, accelerating the Sₙ2 reaction. In contrast, polar protic solvents (like ethanol or water) form hydrogen bonds with the nucleophile, encasing it in a solvent shell and reducing its reactivity.

-

Base Selection: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often added.[6] Its primary role is to neutralize any HBr that may form, preventing protonation of the starting materials or products. For acidic nucleophiles like thiols or secondary amines, the base serves to deprotonate them, generating the more potent anionic nucleophile.

-

Temperature Control: Moderate heating (typically 50–90°C) is usually sufficient to provide the necessary activation energy without significantly promoting the elimination side reaction.[6]

This protocol describes a typical procedure for reacting a bromoethyl pyrazole with a secondary amine to form a tertiary amine derivative, a common structural motif in pharmaceuticals.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-bromoethyl)-1H-pyrazole (1.0 eq), potassium carbonate (2.0 eq), and the desired polar aprotic solvent (e.g., DMF, 0.2 M).

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–8 hours.[6]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted product.

Caption: General workflow for the Sₙ2 reaction of bromoethyl pyrazoles.

The Competing Pathway: Elimination (E2)

Under different conditions, bromoethyl pyrazoles can undergo an E2 elimination to form 1-vinylpyrazoles. While often considered a side reaction, this pathway can be intentionally favored to produce valuable vinyl monomers for polymer synthesis or for use as dienophiles in cycloaddition reactions.[7]

Mechanism: The E2 reaction is a concerted process where a base removes a β-hydrogen, the C-H bond electrons form a new π-bond, and the bromide leaving group departs, all in a single step.

To channel the reaction towards elimination, the conditions must be chosen to hinder the Sₙ2 pathway and promote proton abstraction.

-

Base Selection: The most critical factor is the base. Strong, sterically hindered bases like potassium t-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal.[7] Their bulkiness prevents them from acting as effective nucleophiles (thus suppressing Sₙ2), but they remain powerful bases capable of deprotonating the β-carbon.

-

Temperature: Higher temperatures favor elimination over substitution. E2 reactions often have a higher activation energy but are entropically favored, making them more competitive at elevated temperatures.

-

Solvent: While not as defining as the choice of base, using a less polar solvent can sometimes increase the proportion of elimination product.

This protocol outlines the synthesis of a 1-vinylpyrazole, a versatile building block.[7]

-

Reagent Preparation: Dissolve 1-(2-bromoethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a solution or suspension of a strong base, such as potassium hydroxide (KOH) or potassium t-butoxide (KOtBu) (1.5 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The residue can be taken up in an organic solvent, washed with water to remove any remaining base, dried, and concentrated. Further purification is typically achieved by distillation or column chromatography.

Caption: Deciding the reaction fate: Sₙ2 vs. E2 pathways.

Summary of Influencing Factors

The choice between substitution and elimination is a classic challenge in organic synthesis. For bromoethyl pyrazoles, the outcome can be reliably controlled by tuning the reaction parameters.

| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., NaN₃, NaCN, R₂NH) | Strong, sterically hindered bases (e.g., KOtBu, DBU) | Steric bulk hinders nucleophilic attack at carbon but not proton abstraction. |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Less critical, but often favored in less polar solvents. | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Lower to Moderate (e.g., 25-90°C) | Higher (e.g., >80°C to reflux) | Elimination has a higher activation energy and is entropically favored. |

Synthesis of the Bromoethyl Pyrazole Precursor

A reliable synthesis of the starting material is paramount. The most common method is the direct N-alkylation of a pyrazole with an excess of 1,2-dibromoethane under basic conditions.

-

Setup: Suspend pyrazole (1.0 eq) and a base like potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq or more) to the suspension. Using a large excess of the dihalide minimizes the formation of the dimeric bridged byproduct.

-

Reaction: Heat the mixture (e.g., to 80°C) and stir for several hours until the starting pyrazole is consumed (monitor by TLC/LC-MS).

-

Workup and Purification: After cooling, perform an aqueous workup as described previously. The excess 1,2-dibromoethane can be removed by distillation. The final product is typically purified by column chromatography to separate it from any unreacted starting material and byproducts.

Caption: Standard workflow for the synthesis of 1-(2-bromoethyl)pyrazole.

Conclusion and Future Outlook

The bromoethyl group on a pyrazole ring is a robust and versatile functional handle that provides a gateway to a vast chemical space. By understanding the fundamental principles of nucleophilic substitution and elimination, chemists can exert precise control over reaction outcomes. The Sₙ2 pathway serves as a reliable method for introducing diverse molecular fragments, essential for structure-activity relationship (SAR) studies in drug discovery. Concurrently, the E2 pathway offers a strategic route to vinylpyrazoles, valuable precursors for materials science and complex synthesis.

While this guide has focused on the two primary reaction manifolds, the potential for this functional group is far from exhausted. Future research may explore less common transformations, such as radical-mediated reactions or organometallic coupling at the sp³-carbon, further expanding the synthetic utility of these valuable building blocks. The ability to master the reactivity of the bromoethyl pyrazole is a key skill for any scientist aiming to innovate in the fields of medicine and materials.

References

-

de Oliveira, R. S., de Oliveira, B. G., & Siqueira, G. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

-

Naimi, A., & Taleb, Z. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Teixeira, F. V., & Costa, M. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6614. Available at: [Link]

-

Yadav, G., & Singh, R. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). Available at: [Link]

-

Naimi, A., & Taleb, Z. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

PubChem. (n.d.). 1-(2-bromoethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13741-13752. Available at: [Link]

-

Matos, I., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Catalysis, 289, 147-156. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Applications of 1-(2-bromoethyl)-3-methyl-1H-pyrazole in Medicinal Chemistry

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into drugs spanning a wide range of indications, including anti-inflammatory, anticancer, antiviral, and cardiovascular diseases.[1][2][3][4][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1][6] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-bromoethyl)-3-methyl-1H-pyrazole . The presence of a reactive bromoethyl group attached to the pyrazole core makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules with significant therapeutic potential.

This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the field of drug discovery and development. We will delve into the rationale behind its use as a synthetic intermediate and explore the pharmacological significance of the molecular motifs it can generate.

The Pyrazole Scaffold: A Foundation of Medicinal Chemistry